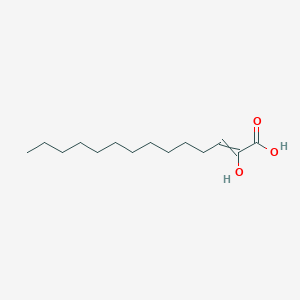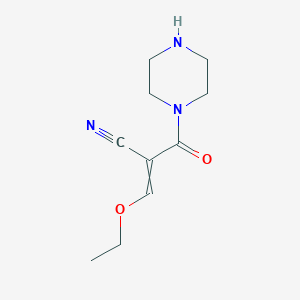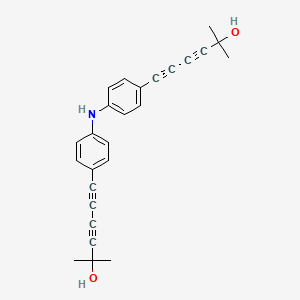
3,5-Hexadiyn-2-ol, 6,6'-(iminodi-4,1-phenylene)bis[2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Hexadiyn-2-ol, 6,6’-(iminodi-4,1-phenylene)bis[2-methyl- is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as alkynes and phenylene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Hexadiyn-2-ol, 6,6’-(iminodi-4,1-phenylene)bis[2-methyl- typically involves multi-step organic reactions. One common approach is the coupling of 3,5-Hexadiyn-2-ol with 6,6’-(iminodi-4,1-phenylene)bis[2-methyl- through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Hexadiyn-2-ol, 6,6’-(iminodi-4,1-phenylene)bis[2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne groups into alkenes or alkanes.
Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .
Aplicaciones Científicas De Investigación
3,5-Hexadiyn-2-ol, 6,6’-(iminodi-4,1-phenylene)bis[2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 3,5-Hexadiyn-2-ol, 6,6’-(iminodi-4,1-phenylene)bis[2-methyl- involves its interaction with various molecular targets and pathways. The compound’s alkyne groups can participate in click chemistry reactions, forming stable triazole linkages. Additionally, the phenylene groups can interact with aromatic systems, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Hexadiyn-2-ol: A simpler compound with similar alkyne functionality.
6,6’-(Iminodi-4,1-phenylene)bis[2-methyl-]: A related compound with similar phenylene groups.
Uniqueness
3,5-Hexadiyn-2-ol, 6,6’-(iminodi-4,1-phenylene)bis[2-methyl- is unique due to its combination of alkyne and phenylene groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
91511-85-2 |
|---|---|
Fórmula molecular |
C26H23NO2 |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
6-[4-[4-(5-hydroxy-5-methylhexa-1,3-diynyl)anilino]phenyl]-2-methylhexa-3,5-diyn-2-ol |
InChI |
InChI=1S/C26H23NO2/c1-25(2,28)19-7-5-9-21-11-15-23(16-12-21)27-24-17-13-22(14-18-24)10-6-8-20-26(3,4)29/h11-18,27-29H,1-4H3 |
Clave InChI |
LWVPGLKBYYHEPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC#CC1=CC=C(C=C1)NC2=CC=C(C=C2)C#CC#CC(C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


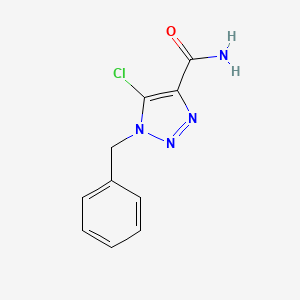
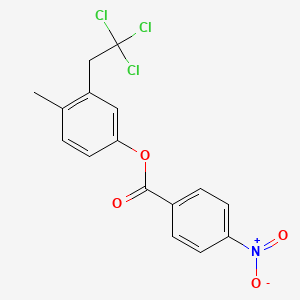
![3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one](/img/structure/B14354008.png)
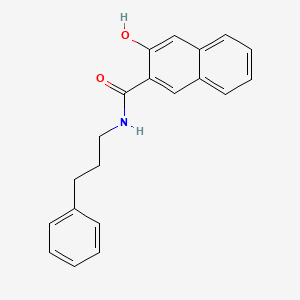
phosphanium perchlorate](/img/structure/B14354021.png)
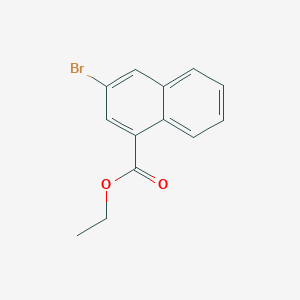

![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14354045.png)
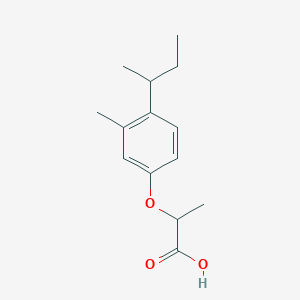
![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)
